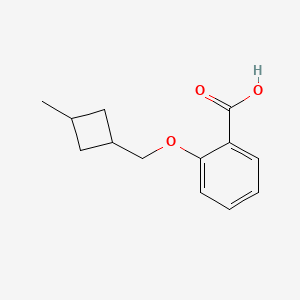
2-((3-Methylcyclobutyl)methoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methylcyclobutyl)methoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzoic acid core with a 3-methylcyclobutylmethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylcyclobutyl)methoxy)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazotization, and etherification steps . These methods typically require specific catalysts, such as cobalt manganese bromine composite catalysts, and reaction conditions including temperatures ranging from 100 to 210°C and pressures from 0.1 to 3 MPa .
Industrial Production Methods
Industrial production of this compound often involves the use of 2,6-dichlorotoluene as a starting material due to its availability and cost-effectiveness. The process includes etherification, followed by a series of reactions to introduce the methoxy and carboxylic acid groups . This method is favored for its high yield and suitability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Methylcyclobutyl)methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-((3-Methylcyclobutyl)methoxy)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((3-Methylcyclobutyl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar in structure but lacks the cyclobutyl group.
2-Amino-3-methylbenzoic acid: Contains an amino group instead of the methoxy group.
4-Methoxy-3-methylbenzoic acid: Differently substituted on the benzene ring.
Uniqueness
2-((3-Methylcyclobutyl)methoxy)benzoic acid is unique due to the presence of the 3-methylcyclobutylmethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-[(3-methylcyclobutyl)methoxy]benzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(7-9)8-16-12-5-3-2-4-11(12)13(14)15/h2-5,9-10H,6-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
NWFLBSZJNADBHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)COC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)
![5-Cyclopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B15229695.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)
![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)


![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)

![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
